molecular formula C9H11N3 B13574305 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine

1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine

Cat. No.: B13574305
M. Wt: 161.20 g/mol
InChI Key: XVTYDMPYGMBYBD-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is a compound that belongs to the class of imidazopyridines, which are fused bicyclic heterocycles. These compounds are recognized for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .

Chemical Reactions Analysis

Types of Reactions: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridin-2-yl-ethan-1-amine hydrochloride
  • Imidazo[1,2-a]pyridin-3-yl-acetic acids
  • Imidazo[1,2-a]pyrimidin-2-yl-ethan-1-amine hydrochloride

Uniqueness: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other imidazopyridine derivatives, it exhibits a broader range of biological activities and has been shown to be more potent in certain applications .

Biological Activity

1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is a compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique bicyclic structure that combines imidazole and pyridine rings. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic potential, and comparative analysis with related compounds.

  • Molecular Formula : C10_{10}H11_{11}N3_{3}
  • Molecular Weight : Approximately 175.23 g/mol
  • Structure : The compound features a methyl group at the 7-position of the imidazo ring, which enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant anticancer properties. For instance, a series of synthesized compounds based on the imidazo[1,2-a]pyridine scaffold were evaluated for their cytotoxic effects against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with an IC50_{50} value indicative of its effectiveness as a potential anticancer agent .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50_{50} (µg/mL)Effect
C5MCF-790.97Cytotoxic
D4MCF-7Higher than C5Less effective

The mechanism through which this compound exerts its anticancer effects involves interaction with specific molecular targets within cancer cells. This interaction can lead to apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of signaling pathways crucial for cancer survival .

Comparative Analysis

When compared to other compounds within the imidazo[1,2-a]pyridine class, this compound exhibits unique structural features and biological activities.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
C5Methyl substitution at 7-positionSignificant anticancer activity
D4Lacks methyl groupReduced potency
EDifferent chain lengthVaries in receptor affinity

Case Studies

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as targeted covalent inhibitors in cancer therapy. For example, a study focused on developing KRAS G12C inhibitors utilized the imidazo[1,2-a]pyridine scaffold to create potent anticancer agents. The results indicated that these derivatives could effectively target mutated cancer cells while sparing normal cells .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-3-ylethanamine

InChI

InChI=1S/C9H11N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h2-7H,10H2,1H3

InChI Key

XVTYDMPYGMBYBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2N1C=CC=C2)N

Origin of Product

United States

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